1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Overview
Description
1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a tert-butylphenoxy group, and a dichlorophenyl urea moiety
Scientific Research Applications
1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Preparation Methods
The synthesis of 1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tert-butylphenoxy Group: The tert-butylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Coupling with Dichlorophenyl Urea: The final step involves coupling the thiadiazole intermediate with dichlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-{5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:
N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-fluorophenyl)urea: This compound has a similar structure but with a fluorophenyl group instead of a dichlorophenyl group.
N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide: This compound has a benzamide group instead of a urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-20(2,3)12-4-7-14(8-5-12)28-11-17-25-26-19(29-17)24-18(27)23-16-9-6-13(21)10-15(16)22/h4-10H,11H2,1-3H3,(H2,23,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMXAVLDXLNGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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